4-benzyl-3,4-dihydro-2H-thiopyran
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Overview
Description
4-benzyl-3,4-dihydro-2H-thiopyran is a heterocyclic compound that contains a sulfur atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3,4-dihydro-2H-thiopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzyl halides with thiopyran derivatives in the presence of a base can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3,4-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-benzyl-3,4-dihydro-2H-thiopyran has several scientific research applications:
Mechanism of Action
The mechanism by which 4-benzyl-3,4-dihydro-2H-thiopyran exerts its effects involves interactions with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-thiopyran: A similar compound with a simpler structure, lacking the benzyl group.
2H-thiopyran, 3,4-dihydro-: Another related compound with slight structural differences.
Uniqueness
4-benzyl-3,4-dihydro-2H-thiopyran is unique due to the presence of the benzyl group, which can influence its chemical properties and reactivity.
Properties
CAS No. |
55593-58-3 |
---|---|
Molecular Formula |
C12H14S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
4-benzyl-3,4-dihydro-2H-thiopyran |
InChI |
InChI=1S/C12H14S/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-6,8,12H,7,9-10H2 |
InChI Key |
CVFVNSMCXYXANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=CC1CC2=CC=CC=C2 |
Origin of Product |
United States |
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